

1-(3-Ethoxyphenyl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Ethoxyphenyl)ethanone

Cat. No.: B1587719

[Get Quote](#)

An In-depth Technical Guide to **1-(3-Ethoxyphenyl)ethanone**: Properties, Synthesis, and Analytical Characterization

Abstract

1-(3-Ethoxyphenyl)ethanone, also known as 3-ethoxyacetophenone, is an aromatic ketone that serves as a pivotal intermediate in the synthesis of more complex organic molecules. With the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol, this compound is of significant interest to researchers in medicinal chemistry and materials science.^{[1][2][3]} Its structural features—a ketone, an ether, and a meta-substituted benzene ring—provide multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, and an in-depth analysis of its spectroscopic signature for unambiguous identification and quality control.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of **1-(3-Ethoxyphenyl)ethanone** are crucial for its application in a laboratory setting. These identifiers ensure accurate sourcing, handling, and documentation in research and development workflows.

Identifier	Value	Source
IUPAC Name	1-(3-ethoxyphenyl)ethanone	[1] [2]
CAS Number	52600-91-6	[1] [2]
Molecular Formula	C10H12O2	[1] [2] [3]
Molecular Weight	164.20 g/mol	[2] [3]
InChI Key	RUWWFEHTGUJEDT-UHFFFAOYSA-N	[1] [2]
Canonical SMILES	CCOC1=CC=CC(=C1)C(=O)C	[1] [2]

Structurally, **1-(3-Ethoxyphenyl)ethanone** is a disubstituted benzene derivative featuring an acetyl group and an ethoxy group in a 1,3 (meta) arrangement. This configuration sterically and electronically influences its reactivity, making it a valuable building block for targeted molecular architectures. It is typically supplied as a liquid or low-melting solid and exhibits solubility in common organic solvents.

Synthesis and Mechanistic Rationale

The regiochemistry of **1-(3-Ethoxyphenyl)ethanone** makes direct Friedel-Crafts acylation of ethoxybenzene impractical, as the ethoxy group is an ortho-, para-director. Therefore, the most reliable and common synthetic route is the Williamson ether synthesis, starting from the commercially available 3-hydroxyacetophenone. This method ensures the precise placement of the ethoxy group at the meta position.


Mechanistic Insight

The Williamson ether synthesis is a classic S_N2 reaction. The process begins with the deprotonation of the weakly acidic phenolic hydroxyl group of 3-hydroxyacetophenone by a mild base, such as potassium carbonate (K₂CO₃). This creates a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of an ethylating agent (e.g., ethyl iodide or diethyl sulfate), displacing the leaving group (iodide or sulfate) and forming the desired ether linkage. The choice of a polar aprotic solvent like acetone or DMF is critical as it effectively solvates the cation (K⁺) while leaving the phenoxide nucleophile highly reactive, thereby accelerating the reaction rate.

Experimental Protocol: Synthesis of 1-(3-Ethoxyphenyl)ethanone

This protocol is designed as a self-validating system, incorporating in-process checks and a robust purification scheme to ensure high purity of the final product.

- **Reagent Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of starting material).
- **Addition of Ethylating Agent:** To the stirring suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.
- **Reaction:** Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup and Extraction:** After cooling to room temperature, filter the mixture to remove the inorganic salts (K_2CO_3 and KI). Concentrate the filtrate under reduced pressure to remove the acetone. Redissolve the resulting residue in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.
- **Purification:** Purify the crude oil via vacuum distillation or flash column chromatography (using a hexane/ethyl acetate gradient) to obtain **1-(3-Ethoxyphenyl)ethanone** as a pure compound.

[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis Workflow.

Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's framework.

Technique	Observation	Interpretation
Mass Spec (MS)	Molecular Ion $[M]^+$ at $m/z = 164$. Base peak at $m/z = 135$.	Confirms molecular weight. ^[1] The base peak corresponds to the loss of an ethyl radical ($\bullet\text{CH}_2\text{CH}_3$), forming a stable acylium ion. ^[1]
Infrared (IR)	Strong, sharp absorbance at $\sim 1685 \text{ cm}^{-1}$.	Characteristic of an aromatic ketone's $\text{C}=\text{O}$ stretch. The frequency is lowered from a typical aliphatic ketone ($\sim 1715 \text{ cm}^{-1}$) due to conjugation with the benzene ring. ^[1]
^1H NMR	$\delta \sim 7.0\text{-}7.6$ (m, 4H), 4.1 (q, 2H), 2.6 (s, 3H), 1.4 (t, 3H).	Aromatic protons, $-\text{O}-\text{CH}_2$ - protons (quartet), acetyl $-\text{CH}_3$ protons (singlet), and ethyl $-\text{CH}_3$ protons (triplet), respectively.
^{13}C NMR	$\delta \sim 198$ ($\text{C}=\text{O}$), ~ 159 (Ar-C-O), $\sim 115\text{-}138$ (Ar-C), ~ 64 ($-\text{O}-\text{CH}_2$), ~ 27 (acetyl $-\text{CH}_3$), ~ 15 (ethyl $-\text{CH}_3$).	Confirms the presence of 10 distinct carbon environments, including the carbonyl, aromatic, and aliphatic carbons.

Spectroscopic Analysis in Detail

- Mass Spectrometry (MS): The electron ionization mass spectrum provides a clear molecular ion peak at an m/z of 164, corresponding to the molecular formula $\text{C}_{10}\text{H}_{12}\text{O}_2$.^[1] The most significant fragmentation is the alpha-cleavage of the ethoxy group, resulting in the loss of a 29 Da ethyl radical to give the base peak at m/z 135.^[1]
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl ($\text{C}=\text{O}$) stretching band between $1680\text{-}1690 \text{ cm}^{-1}$.^[1] This position confirms the presence of a ketone conjugated with an aromatic system.^[1] Additional key signals include C-O-C stretching

vibrations for the ether linkage around 1250 cm^{-1} (asymmetric) and 1040 cm^{-1} (symmetric), as well as C-H stretching from the aromatic and aliphatic groups.

- **^1H Nuclear Magnetic Resonance (NMR) Spectroscopy:** The proton NMR spectrum provides a definitive fingerprint.[1] The ethoxy group gives rise to a characteristic triplet at $\sim 1.4\text{ ppm}$ (3H, $-\text{CH}_3$) and a quartet at $\sim 4.1\text{ ppm}$ (2H, $-\text{OCH}_2-$). The acetyl methyl group appears as a sharp singlet at $\sim 2.6\text{ ppm}$ (3H). The four protons on the meta-substituted aromatic ring produce a complex multiplet pattern in the region of $\sim 7.0\text{-}7.6\text{ ppm}$.[1]

Applications in Research and Drug Development

1-(3-Ethoxyphenyl)ethanone is not typically an end-product but rather a versatile starting material or building block.

- **Pharmaceutical Intermediate:** Its primary application is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3] The ketone functionality allows for a wide range of transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or use in condensation reactions to form heterocyclic systems. The related compound, 1-(3-phenoxyphenyl)ethanone, is a known intermediate for the non-steroidal anti-inflammatory drug Fenoprofen, highlighting the utility of this structural class in drug synthesis.[4]
- **Chemical Synthesis:** In broader organic synthesis, it serves as a precursor for more elaborate molecules where a meta-substituted ethoxy-phenyl moiety is required.[1]
- **Fragrance Industry:** Due to its aromatic nature, it or its derivatives may find use in the formulation of fragrances.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-(3-Ethoxyphenyl)ethanone | 52600-91-6 [smolecule.com]

- 2. 1-(3-Ethoxyphenyl)ethanone | C10H12O2 | CID 3770250 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. m.indiamart.com [m.indiamart.com]
- 4. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [1-(3-Ethoxyphenyl)ethanone molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587719#1-3-ethoxyphenyl-ethanone-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com